molecular formula C9H9N3O B13072350 4-(4-Amino-1H-pyrazol-1-YL)phenol

4-(4-Amino-1H-pyrazol-1-YL)phenol

Cat. No.: B13072350
M. Wt: 175.19 g/mol
InChI Key: QRSGPPSTCSYXEG-UHFFFAOYSA-N
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Description

4-(4-Amino-1H-pyrazol-1-YL)phenol is a heterocyclic compound that contains both a pyrazole ring and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-1H-pyrazol-1-YL)phenol typically involves the formation of the pyrazole ring followed by the introduction of the phenol group. One common method involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring. This intermediate can then be reacted with a phenol derivative under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-1H-pyrazol-1-YL)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-(4-Amino-1H-pyrazol-1-YL)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Amino-1H-pyrazol-1-YL)phenol involves its interaction with specific molecular targets. The amino and phenol groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The pyrazole ring can also participate in π-π stacking interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Amino-1H-pyrazol-1-YL)phenol is unique due to the presence of both an amino group and a phenol group on the pyrazole ring. This combination of functional groups provides a unique set of chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

4-(4-aminopyrazol-1-yl)phenol

InChI

InChI=1S/C9H9N3O/c10-7-5-11-12(6-7)8-1-3-9(13)4-2-8/h1-6,13H,10H2

InChI Key

QRSGPPSTCSYXEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)N)O

Origin of Product

United States

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